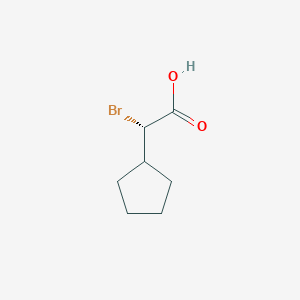

(2S)-2-Bromo-2-cyclopentylacetic acid

説明

(2S)-2-Bromo-2-cyclopentylacetic acid (CAS: 53389-30-3) is a chiral brominated carboxylic acid featuring a cyclopentyl substituent at the α-carbon of the acetic acid backbone. Its molecular formula is C₇H₁₁BrO₂, with a molecular weight of 223.07 g/mol (calculated). The compound is characterized by a stereogenic center at the second carbon (S-configuration), which influences its reactivity and interactions in asymmetric synthesis and pharmaceutical applications. It is commercially available with a purity of ≥97% and is stored at room temperature, making it suitable for industrial and academic research in fields such as biopharmaceuticals,新材料, and green chemistry .

特性

IUPAC Name |

(2S)-2-bromo-2-cyclopentylacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrO2/c8-6(7(9)10)5-3-1-2-4-5/h5-6H,1-4H2,(H,9,10)/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUPJNXOZPQMJNR-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)[C@@H](C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Comparison with Similar Compounds

The structural and functional uniqueness of (2S)-2-Bromo-2-cyclopentylacetic acid is best understood through comparison with analogous brominated carboxylic acids and substituted acetic acids. Below is a detailed analysis:

Table 1: Key Properties of (2S)-2-Bromo-2-cyclopentylacetic Acid and Analogous Compounds

Structural and Functional Comparisons

Substituent Effects on Acidity

- The electron-withdrawing bromine at the α-carbon of (2S)-2-Bromo-2-cyclopentylacetic acid lowers its pKa (~2.1) compared to unsubstituted acetic acid (pKa ~2.5), enhancing acidity. In contrast, Benzilic acid (pKa ~3.5) exhibits reduced acidity due to electron-donating hydroxyl and bulky phenyl groups .

- Aromatic analogs like 2-(4-Bromo-2-chlorophenyl)acetic acid show intermediate acidity (pKa ~2.8) due to mixed electronic effects from halogens on the aromatic ring .

Steric and Stereochemical Considerations The cyclopentyl group in the target compound introduces significant steric hindrance, limiting its reactivity in nucleophilic substitutions compared to less bulky analogs like (S)-2-Bromoglutaric acid. However, this bulk enhances enantioselectivity in catalytic reactions . Stereochemical specificity: The (2S)-configuration of the target compound distinguishes it from racemic mixtures of non-chiral analogs (e.g., Benzilic acid), making it valuable in asymmetric synthesis .

Solubility and Stability

- The alicyclic cyclopentyl group reduces water solubility compared to phenyl-substituted acids (e.g., Benzilic acid), but improves solubility in organic solvents like dichloromethane .

- Brominated aromatic acids (e.g., 2-(4-Bromo-2-chlorophenyl)acetic acid) exhibit higher thermal stability due to resonance stabilization of the aromatic ring .

Applications in Synthesis

- The target compound’s bromine serves as a leaving group in alkylation reactions, whereas Benzilic acid is used in rearrangement reactions (e.g., Benzilic acid rearrangement to synthesize diketones) .

- Glutaric acid derivatives (e.g., (S)-2-Bromoglutaric acid) are preferred in peptide mimicry due to their extended carbon chains .

Research Findings

- A 2017 study cataloging rare brominated acids highlighted the role of (2S)-2-Bromo-2-cyclopentylacetic acid in synthesizing cyclopentane-based drug candidates, leveraging its rigid alicyclic structure for target binding .

- Comparative analyses of halogenated phenylacetic acids (2024) demonstrated that bromine at the α-carbon (as in the target compound) enhances electrophilicity by 30% compared to β-positioned halogens in glutaric acid analogs .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。